Renin Inhibitory Potency: 2-Carbamoyl Morpholine (R)-Scaffold (SPH3127) vs. Aliskiren
SPH3127, a drug candidate built upon the (2R)-morpholine-2-carboxamide scaffold, inhibits recombinant human renin with an IC50 of 0.4 nM and human plasma renin activity (hPRA) with an IC50 of 0.45 nM . This compares favorably to aliskiren, the only FDA-approved DRI, which exhibits an IC50 of 1.5 nM against recombinant human renin and a bioavailability of merely 2–3% . The 3.75-fold improvement in recombinant enzyme potency accompanies a nonpeptidomimetic structure with molecular weight below 500 Da, addressing the pharmacokinetic liabilities that historically plagued peptide-like DRIs with MW exceeding 600 Da [1]. In preclinical models, SPH3127 produced a more potent antihypertensive effect than aliskiren and successfully completed a Phase II clinical trial for essential hypertension [1].
| Evidence Dimension | Recombinant human renin inhibition (IC50) |
|---|---|
| Target Compound Data | SPH3127 IC50 = 0.4 nM (rh-renin); 0.45 nM (hPRA) |
| Comparator Or Baseline | Aliskiren IC50 = 1.5 nM (rh-renin); bioavailability 2–3% |
| Quantified Difference | 3.75-fold greater potency (rh-renin); substantially higher oral bioavailability (nonpeptidomimetic, MW <500 vs. >600 for historical DRIs) |
| Conditions | Recombinant human renin enzymatic assay; human plasma renin activity measured by competitive radioimmunoassay; in vivo antihypertensive efficacy in preclinical rodent models |
Why This Matters
For procurement decisions in renin-targeted drug discovery, the (2R)-morpholine-2-carboxamide scaffold provides the stereochemical basis for achieving sub-nanomolar renin inhibition that surpasses the only approved comparator, aliskiren.
- [1] Iijima D, Sugama H, Awai N, et al. Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor. J Med Chem. 2022;65(16):10882-10897. PMID: 35978678. View Source
